N-(5-Methylfurfuryl)-N-methylacetamide
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Overview
Description
N-(5-Methylfurfuryl)-N-methylacetamide is an organic compound that belongs to the class of furfurylamines It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an acetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylfurfuryl)-N-methylacetamide typically involves the reductive amination of 5-methylfurfural with N-methylacetamide. One common method employs a ruthenium-based catalyst, such as Ru-MACHO-BH, in the presence of isopropanol as a hydrogen donor. The reaction is carried out under mild conditions, typically at room temperature, and yields moderate to excellent results .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as silica-supported cobalt-based nanoparticles, has been explored for the reductive amination of furfurals under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylfurfuryl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The compound can be reduced to form furfuryl alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methylfurfural derivatives.
Reduction: 5-Methylfurfuryl alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(5-Methylfurfuryl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furfurylamine moieties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Methylfurfuryl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring and acetamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of N-(5-Methylfurfuryl)-N-methylacetamide, known for its applications in flavor and fragrance industries.
N-Methylfurfurylamine: A related compound with similar structural features, used in various chemical syntheses.
5-Hydroxymethylfurfural: Another furan derivative with applications in biomass conversion and renewable energy.
Uniqueness
This compound is unique due to its specific combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-4-5-9(12-7)6-10(3)8(2)11/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAFDPMOZVUQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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